Ethyl 5-benzamido-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Ethyl 5-benzamido-1,2,3-thiadiazole-4-carboxylate: is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-benzamido-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 1,2,3-thiadiazole-4-carboxylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-benzamido-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The benzamido group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Ethyl 5-benzamido-1,2,3-thiadiazole-4-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: The compound is investigated for its potential use in medicinal chemistry. It has shown promise as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is incorporated into polymers and coatings to enhance their thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Ethyl 5-benzamido-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the death of bacterial cells. Additionally, it can interact with DNA and proteins, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- Ethyl 1,2,3-thiadiazole-4-carboxylate
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 1,3,4-Thiadiazole derivatives
Comparison: Ethyl 5-benzamido-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the benzamido group, which enhances its biological activity compared to other thiadiazole derivatives. The benzamido group increases the compound’s ability to interact with biological targets, making it more effective as an antimicrobial and anticancer agent. Additionally, the presence of the ethyl ester group enhances the compound’s solubility and bioavailability .
Properties
Molecular Formula |
C12H11N3O3S |
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Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 5-benzamidothiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H11N3O3S/c1-2-18-12(17)9-11(19-15-14-9)13-10(16)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,16) |
InChI Key |
CTZXGNYXVDEGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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